Magnesium nitrite

Description

Properties

CAS No. |

15070-34-5 |

|---|---|

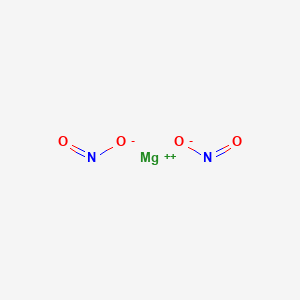

Molecular Formula |

MgN2O4 |

Molecular Weight |

116.32 g/mol |

IUPAC Name |

magnesium;dinitrite |

InChI |

InChI=1S/Mg.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |

InChI Key |

AAJBNRZDTJPMTJ-UHFFFAOYSA-L |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Magnesium Nitrite: Formula, Structure, and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium nitrite (B80452), focusing on its chemical formula, structure, and significant implications within the pharmaceutical industry. While magnesium nitrite is a simple inorganic compound, detailed structural and experimental data in publicly accessible literature is notably scarce. This guide synthesizes the available information and highlights areas where further research is needed.

Chemical Formula and Physical Properties

This compound is an inorganic salt with the chemical formula Mg(NO₂)₂.[1][2] Its IUPAC name is magnesium dinitrite.[3] It is composed of a magnesium cation (Mg²⁺) and two nitrite anions (NO₂⁻). The anhydrous form of this compound presents as a white crystalline solid that is soluble in water.[4] A trihydrate form, Mg(NO₂)₂·3H₂O, is also known.[5]

Summary of Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | Mg(NO₂)₂ | [1][2] |

| Molar Mass | 116.32 g/mol | [6] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

| Decomposition | Decomposes on heating | [4] |

Molecular Structure

The molecular structure of this compound is defined by the ionic bond between the magnesium cation (Mg²⁺) and the nitrite anions (NO₂⁻). The nitrite ion itself is a V-shaped molecule with covalent bonds between the nitrogen and oxygen atoms.

Ionic association of this compound.

Chemical Properties and Reactivity

Thermal Decomposition

This compound is thermally unstable and decomposes upon heating. The primary decomposition products are magnesium oxide (MgO), nitrogen dioxide (NO₂), and oxygen (O₂).[4]

The balanced chemical equation for this decomposition is:

2 Mg(NO₂)₂(s) → 2 MgO(s) + 4 NO₂(g) + O₂(g)

Thermal decomposition pathway of this compound.

Reaction with Acids

When this compound reacts with acids, it forms a magnesium salt and nitrous acid (HNO₂).[4]

Mg(NO₂)₂(aq) + 2 HCl(aq) → MgCl₂(aq) + 2 HNO₂(aq)

Relevance in Pharmaceutical Sciences

The direct application of this compound in drug development or as a therapeutic agent is not documented. However, its relevance to the pharmaceutical industry is significant in the context of impurity analysis, specifically the presence of nitrites in excipients.

Nitrite Impurities and Nitrosamine (B1359907) Formation

Nitrosamines are a class of chemical compounds, many of which are considered potent carcinogens. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have set strict limits for nitrosamine impurities in drug products.[9]

Nitrosamines can form from the reaction of a nitrosating agent, which is often derived from nitrite impurities, with secondary or tertiary amines under acidic conditions. These precursor amines can be present in the active pharmaceutical ingredient (API), its degradation products, or other excipients.[10][11]

Pathway to nitrosamine formation from nitrite impurities.

Although this compound itself may not be a common excipient, the presence of other nitrite-containing impurities in commonly used excipients, such as magnesium stearate, has been a focus of investigation.[12] Therefore, sensitive and accurate analytical methods are crucial for quantifying nitrite levels in raw materials and finished drug products.

Analytical Methods for Nitrite Detection

Ion chromatography (IC) is a widely used and effective technique for the determination of nitrite in pharmaceutical samples.[9][13] IC can separate nitrite from other anions and provides high sensitivity and selectivity, often coupled with UV absorbance or conductivity detection.[13] For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed.[14]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of pure this compound are not well-documented in readily available scientific literature. The synthesis of other related compounds, such as magnesium nitride, typically involves high-temperature reactions of magnesium metal with nitrogen or ammonia (B1221849) gas.[15][16] It can be inferred that the synthesis of this compound might involve the reaction of a magnesium salt (e.g., magnesium hydroxide (B78521) or carbonate) with nitrous acid or a soluble nitrite salt, but specific, validated laboratory procedures are not provided in the searched literature.

Conclusion

This compound, with the chemical formula Mg(NO₂)₂, is a simple inorganic compound whose in-depth characterization, particularly its crystal structure, is surprisingly absent from the mainstream scientific literature. Its primary significance for researchers and professionals in the pharmaceutical industry lies not in its direct application, but in the broader context of nitrite impurities and their potential to form carcinogenic nitrosamines. The development and application of robust analytical methods to detect and quantify trace levels of nitrites in pharmaceutical products remain a critical area of focus to ensure drug safety and compliance with regulatory standards. The lack of fundamental data on this compound itself presents an opportunity for further academic and industrial research to fill this knowledge gap.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. GSRS [precision.fda.gov]

- 3. This compound | MgN2O4 | CID 10197667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 5. This compound trihydrate | H6MgN2O7 | CID 145797566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. webqc.org [webqc.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. Nitrite analysis in pharmaceuticals: monitoring a precursor to nitrosamine | Metrohm [metrohm.com]

- 10. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]

- 11. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 12. Letter to the editor of Heliyon re: determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation Heliyon. 2021; 77: e06179 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. nanotrun.com [nanotrun.com]

- 16. Magnesium nitride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Magnesium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physical properties of magnesium nitrite (B80452), Mg(NO₂)₂, and its hydrated forms. It is intended to serve as a core reference for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines general experimental protocols for synthesis and characterization, and presents a logical workflow for the study of such inorganic compounds.

Core Physical and Chemical Properties

Magnesium nitrite is an inorganic salt that is encountered in both anhydrous and hydrated forms. It is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1] Due to this property, it is often found and handled as a hydrate, most commonly this compound trihydrate.

Data Presentation

The quantitative physical properties of anhydrous this compound and this compound trihydrate are summarized in Table 1 for ease of comparison. It is important to note that experimentally derived data for this compound is limited in publicly accessible literature, with some values being computed or estimated.

| Property | This compound (Anhydrous) | This compound Trihydrate | Citation(s) |

| Chemical Formula | Mg(NO₂)₂ | Mg(NO₂)₂·3H₂O | [2][3] |

| Molar Mass | 116.32 g/mol | 170.36 g/mol | [2][3] |

| Appearance | White crystalline solid | White prismatic crystals | [1][4] |

| Density | ~1.24 g/cm³ (estimated) | Not available | [1] |

| Melting Point | Decomposes before melting | Decomposes at 100 °C | [1][4] |

| Boiling Point | Not applicable (decomposes) | Not applicable (decomposes) | [1] |

| Solubility | Soluble in water | Soluble in water and ethanol | [1][5] |

Thermal Decomposition

This compound is thermally unstable and decomposes upon heating. The decomposition of anhydrous this compound yields magnesium oxide, nitrogen dioxide, and nitrogen monoxide.[6] The trihydrate form loses its water of crystallization and decomposes at 100 °C.[4]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and specific physical property measurements of this compound are not widely available. However, standard inorganic chemistry methodologies can be applied.

Synthesis Methodologies

The synthesis of this compound can be approached through several general reaction pathways:

-

Neutralization Reaction: This method involves the reaction of an acid and a base. In this case, nitrous acid (HNO₂) would be reacted with magnesium hydroxide (B78521) (Mg(OH)₂) to form this compound and water.[7] The balanced chemical equation for this reaction is: 2HNO₂(aq) + Mg(OH)₂(s) → Mg(NO₂)₂(aq) + 2H₂O(l)

-

Double Displacement (Precipitation) Reaction: This involves reacting a soluble magnesium salt (e.g., magnesium chloride, MgCl₂) with a soluble nitrite salt (e.g., sodium nitrite, NaNO₂). If this compound is less soluble than the other product (sodium chloride in this example), it can be isolated via filtration. The reaction is as follows: MgCl₂(aq) + 2NaNO₂(aq) → Mg(NO₂)₂(aq) + 2NaCl(aq) To isolate the product, careful control of concentration and temperature would be necessary to induce crystallization.

Characterization of Physical Properties

Standard analytical techniques are employed to determine the physical properties of inorganic compounds like this compound.

-

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition temperature of this compound.[8][9] TGA measures the change in mass of a sample as a function of temperature, which would reveal dehydration and decomposition events.[8] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of phase transitions and decomposition temperatures.[9]

-

Solubility Determination: The solubility of this compound in various solvents can be determined by preparing saturated solutions at a constant temperature. The concentration of the dissolved salt can then be measured using techniques such as gravimetric analysis (after evaporating the solvent) or spectroscopic methods.

-

Crystal Structure Analysis: X-ray Diffraction (XRD) is the primary method for determining the crystal structure of solid materials.[10] By analyzing the diffraction pattern of X-rays passing through a crystalline sample of this compound, information about its crystal system, lattice parameters, and atomic arrangement can be obtained.[10]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of an inorganic salt such as this compound.

Caption: General workflow for synthesis and characterization of this compound.

References

- 1. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 2. This compound | MgN2O4 | CID 10197667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound trihydrate | H6MgN2O7 | CID 145797566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound trihydrate [chemister.ru]

- 5. This compound trihydrate CAS#: 15070-34-5 [m.chemicalbook.com]

- 6. you-iggy.com [you-iggy.com]

- 7. homework.study.com [homework.study.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of Magnesium Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of magnesium nitrite (B80452), Mg(NO₂)₂. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and relevant biological signaling pathways.

Core Chemical and Physical Properties

Magnesium nitrite is a hygroscopic, white crystalline solid that is soluble in water and ethanol. As a strong electrolyte, it completely dissociates in aqueous solutions into magnesium ions (Mg²⁺) and nitrite ions (NO₂⁻).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | Mg(NO₂)₂ | [1] |

| Molar Mass | 116.32 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility in Water | 129.9 g/100 g at 25°C (for the trihydrate) | [3] |

| Solubility in Ethanol | Soluble | [3] |

| Melting Point | 100 °C (decomposes) (for the trihydrate) | [3] |

| Decomposition Temp. | 100 °C (for the trihydrate) | [3] |

| Hygroscopicity | Hygroscopic | [2] |

Synthesis of this compound

Detailed experimental procedures for the synthesis of pure this compound are not abundantly available in recent literature. However, two primary methods can be employed based on fundamental chemical principles: neutralization and double displacement.

Experimental Protocol: Synthesis via Neutralization Reaction

This method involves the reaction of nitrous acid with magnesium hydroxide (B78521).

Reaction: 2HNO₂(aq) + Mg(OH)₂(s) → Mg(NO₂)₂(aq) + 2H₂O(l)

Methodology:

-

Preparation of Reactants:

-

Prepare a solution of nitrous acid. Note: Nitrous acid is unstable and is typically generated in situ by reacting a nitrite salt (e.g., sodium nitrite) with a strong acid (e.g., hydrochloric acid) at low temperatures.

-

Obtain a fine powder of magnesium hydroxide.

-

-

Reaction:

-

In a reaction vessel maintained at a low temperature (0-5 °C) to minimize the decomposition of nitrous acid, slowly add the magnesium hydroxide powder to the freshly prepared nitrous acid solution with constant stirring.

-

Monitor the pH of the solution. The addition of magnesium hydroxide should continue until the solution is neutralized (pH ~7).

-

-

Purification:

-

Filter the resulting solution to remove any unreacted magnesium hydroxide.

-

The filtrate, an aqueous solution of this compound, can be concentrated by gentle heating under vacuum to induce crystallization.

-

-

Isolation:

-

Collect the this compound crystals by filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

References

An In-depth Technical Guide to the Solubility of Magnesium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium nitrite (B80452), with the chemical formula Mg(NO₂)₂, is an inorganic compound that exists as a white, crystalline solid.[1] It is often encountered in its hydrated form, magnesium nitrite trihydrate (Mg(NO₂)₂ · 3H₂O). This compound is noted for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] While it has applications as a corrosion inhibitor and in chemical synthesis, a thorough understanding of its solubility is critical for its use in various scientific and industrial applications, including pharmaceuticals.[1]

This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in water and common organic solvents. It is important to distinguish this compound (Mg(NO₂)₂) from magnesium nitrate (B79036) (Mg(NO₃)₂) and magnesium nitride (Mg₃N₂), as these compounds have significantly different chemical properties and applications.

Quantitative Solubility Data

The available quantitative data on the solubility of this compound is limited. The most reliable data point comes from the CRC Handbook of Chemistry and Physics, which specifies the solubility of this compound trihydrate in water at a standard temperature.

Table 1: Solubility of this compound in Water

| Compound | Temperature (°C) | Solubility ( g/100 g H₂O) |

| This compound Trihydrate (Mg(NO₂)₂ · 3H₂O) | 25 | 129.9 |

Data sourced from the CRC Handbook of Chemistry and Physics.[2][3]

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Compound | Solubility |

| Ethanol | This compound Trihydrate (Mg(NO₂)₂ · 3H₂O) | Soluble[2][3] |

| Methanol | Not available | Not available |

| Acetone | Not available | Not available |

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a general methodology based on standard practices for inorganic salts can be applied. The following protocol outlines a common method for determining the temperature-dependent solubility of a salt in a given solvent.

Objective: To determine the solubility of this compound in water at various temperatures to construct a solubility curve.

Materials:

-

This compound

-

Distilled or deionized water

-

Analytical balance

-

Temperature-controlled water bath or hot plate with magnetic stirrer

-

Calibrated thermometer or temperature probe

-

Stirring bar

-

Beakers and flasks

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known mass or volume of water in a series of flasks.

-

Place the flasks in a temperature-controlled water bath set to the desired temperatures (e.g., 20°C, 40°C, 60°C, 80°C).

-

Stir the mixtures vigorously using magnetic stirrers to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is assumed, allow the undissolved solid to settle.

-

Carefully withdraw a known mass or volume of the supernatant liquid using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.

-

Immediately filter the sample to remove any undissolved solid.

-

-

Determination of Solute Concentration:

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.

-

Solubility ( g/100 g H₂O) = (mass of dry this compound / mass of water) x 100

-

-

Data Analysis:

-

Repeat the procedure for each temperature point.

-

Plot the calculated solubility values against the corresponding temperatures to generate a solubility curve.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Factors Affecting this compound Solubility

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide on the Thermal Decomposition of Magnesium Nitrite

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published experimental data on the thermal decomposition of pure magnesium nitrite (B80452) (Mg(NO₂)₂) is limited. This guide is based on available chemical literature and extrapolated methodologies from similar compounds.

Introduction

Magnesium nitrite, Mg(NO₂)₂, is an inorganic salt that, like other metallic nitrites, undergoes decomposition upon heating. Understanding the thermal stability and decomposition pathway of this compound is crucial for its safe handling, storage, and potential applications in various chemical syntheses. This technical guide provides an overview of the theoretical decomposition pathway, the expected products, and a generalized experimental protocol for its analysis.

Thermal Decomposition Pathway

The thermal decomposition of this compound is an oxidation-reduction reaction. The most commonly cited decomposition pathway suggests that it breaks down to form magnesium oxide (MgO), nitrogen dioxide (NO₂), and nitrogen monoxide (NO).

The overall chemical equation for this decomposition is:

Mg(NO₂)₂ (s) → MgO (s) + NO₂ (g) + NO (g) [1]

In this reaction, the nitrogen atom in the nitrite ion (oxidation state +3) is both oxidized to nitrogen dioxide (+4) and reduced to nitrogen monoxide (+2). Other potential decomposition reactions have been proposed, which may occur under different conditions, leading to products such as dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), or even magnesium nitrate (B79036) (Mg(NO₃)₂), though these are less commonly cited.[1]

Proposed Logical Pathway

The following diagram illustrates the proposed primary decomposition pathway of this compound upon heating.

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data from experimental studies on the thermal decomposition of this compound. Therefore, a table of decomposition temperatures, reaction enthalpies, or product yields cannot be provided at this time. It is reported that this compound decomposes before it melts, with one source suggesting a melting point of approximately 100°C, implying decomposition occurs at or below this temperature. However, this data requires experimental verification.

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature range, mass loss, and thermal events (endothermic/exothermic) associated with the thermal decomposition of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in an inert crucible (e.g., alumina).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent side reactions with atmospheric oxygen. A flow rate of 20-50 mL/min is common.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5, 10, or 20°C/min).

-

Data Collection: The instrument records the sample mass (TGA) and the heat flow to or from the sample (DSC) as a function of temperature.

-

Analysis:

-

The TGA curve will show a mass loss corresponding to the release of gaseous products (NO₂ and NO).

-

The DSC curve will indicate whether the decomposition is an endothermic or exothermic process.

-

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology: The gas outlet of the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA-MS/FTIR: As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis. This allows for the identification of the gaseous decomposition products (e.g., NO₂, NO) at specific temperatures.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for analyzing the thermal decomposition of a chemical compound like this compound.

Caption: A generalized experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of this compound is understood to primarily yield magnesium oxide, nitrogen dioxide, and nitrogen monoxide. However, there is a notable absence of detailed experimental studies in the public domain to provide precise quantitative data such as decomposition temperatures and reaction kinetics. The experimental protocols outlined in this guide, based on standard thermal analysis techniques, provide a framework for researchers to investigate the thermal properties of this compound. Further experimental work is necessary to fully characterize the decomposition process and validate the proposed reaction pathway.

References

Stability of Magnesium Nitrite Under Atmospheric Conditions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data on the atmospheric stability of magnesium nitrite (B80452) (Mg(NO₂)₂) is limited in publicly available literature. Much of the existing research focuses on the more common magnesium nitrate (B79036) (Mg(NO₃)₂) and magnesium nitride (Mg₃N₂). This guide synthesizes the available information on magnesium nitrite and draws inferences from the behavior of related compounds to provide a comprehensive overview. All inferred information is clearly noted.

Executive Summary

This compound is a hygroscopic, water-soluble, white crystalline solid with demonstrated potential in chemical synthesis and as a precursor for nitric oxide (NO) based therapeutics.[1][2] Its stability under ambient atmospheric conditions is a critical factor for its storage, handling, and efficacy in pharmaceutical formulations. This document provides a technical overview of the known and inferred stability characteristics of this compound, including its thermal decomposition pathways, hygroscopic nature, and potential reactivity with atmospheric components. Detailed experimental protocols and quantitative stability data are sparse; therefore, this guide also outlines logical experimental workflows for systematically characterizing the stability of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | Mg(NO₂)₂ | N/A |

| Molar Mass | ~148.31 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | Decomposes at ~100 °C | [1] |

| Density | ~1.24 g/cm³ | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Table 1: Physicochemical Properties of this compound

Stability of this compound

The stability of this compound is influenced by temperature, moisture, and potentially light and atmospheric gases.

Thermal Decomposition

This compound is thermally unstable and decomposes upon heating. The decomposition pathway is complex and can yield a variety of products depending on the conditions. One reported decomposition reaction is:

Mg(NO₂)₂ (s) → MgO (s) + NO₂ (g) + NO (g) [3]

Other potential decomposition pathways that have been suggested include:

-

Mg(NO₂)₂ → MgO + N₂O₃

-

3Mg(NO₂)₂ → Mg(NO₃)₂ + 2MgO + 4NO

-

2Mg(NO₂)₂ → 2MgO + N₂O₄ + 2NO

-

3Mg(NO₂)₂ → 3MgO + N₂O₅ + 4NO[3]

The variety of nitrogen oxide products suggests a complex redox decomposition mechanism.[3] The decomposition temperature is reported to be around 100 °C.[1]

Hygroscopicity and Reaction with Water

Upon dissolution in water, this compound dissociates into magnesium ions (Mg²⁺) and nitrite ions (NO₂⁻). The nitrite ion can then participate in further chemical reactions.

Inferred Reactivity with Atmospheric Gases

Direct experimental evidence for the reaction of this compound with atmospheric gases like oxygen (O₂) and carbon dioxide (CO₂) at ambient temperatures is not available. However, based on general chemical principles:

-

Oxygen: The nitrite ion is susceptible to oxidation to the nitrate ion. It is plausible that over time, exposure to atmospheric oxygen, especially in the presence of moisture or light, could lead to the slow oxidation of this compound to magnesium nitrate.

-

Carbon Dioxide: In the presence of moisture, dissolved carbon dioxide forms carbonic acid. While a direct reaction is not documented, the slightly acidic conditions could potentially influence the stability of the nitrite ion.

Experimental Protocols for Stability Assessment

To address the gap in quantitative data, a systematic study of this compound stability is required. The following experimental protocols are proposed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal decomposition profile and associated energetic changes.

Methodology:

-

A sample of pure this compound is placed in an alumina (B75360) crucible.

-

The sample is heated at a controlled rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (e.g., nitrogen, air).[6]

-

Mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

The resulting data will identify the onset of decomposition, the number of decomposition steps, and the enthalpy of decomposition.

Isothermal Stability Testing at Various Humidity Levels

Objective: To quantify the rate of degradation of this compound under controlled temperature and humidity.

Methodology:

-

Prepare controlled humidity environments using saturated salt solutions in sealed chambers.

-

Place samples of this compound in the chambers at a constant temperature (e.g., 25 °C, 40 °C).

-

At specified time intervals, remove samples and analyze for purity (e.g., by ion chromatography to quantify nitrite and nitrate content) and physical changes (e.g., deliquescence).

Photostability Testing

Objective: To assess the impact of light on the stability of this compound.

Methodology:

-

Expose samples of this compound to a controlled light source (e.g., a xenon lamp with defined UV and visible light output) for a specified duration.

-

A control sample should be kept in the dark under the same temperature and humidity conditions.

-

Analyze the exposed and control samples for degradation products and changes in appearance.

The following diagram illustrates a proposed experimental workflow for assessing the stability of this compound.

Caption: Proposed experimental workflow for stability assessment.

Role in Drug Development: Nitric Oxide Prodrug

This compound has been identified as a potential component in formulations designed to act as nitric oxide (NO) prodrugs.[2] NO is a critical signaling molecule in various physiological processes, including vasodilation and immune response.[7]

Signaling Pathway of Nitric Oxide

Nitric oxide is synthesized endogenously by nitric oxide synthase (NOS) enzymes.[7] As a prodrug, this compound would provide an exogenous source of nitrite, which can be reduced to nitric oxide in the body, particularly in tissues experiencing low oxygen levels. This mechanism is thought to be a key aspect of the therapeutic effects of nitrite.

The diagram below illustrates the proposed signaling pathway for this compound as a nitric oxide prodrug.

Caption: Proposed signaling pathway of this compound as a NO prodrug.

Conclusions and Recommendations

This compound is a compound with potential applications in drug development, but its utility is contingent on its stability. The available data indicates that it is thermally sensitive and hygroscopic. For its successful application, particularly in pharmaceutical formulations, a comprehensive understanding of its stability profile under various atmospheric conditions is essential.

It is strongly recommended that detailed experimental studies, following protocols similar to those outlined in this guide, be conducted to generate quantitative data on the stability of this compound. This will enable the establishment of appropriate storage and handling procedures and inform the design of stable pharmaceutical formulations.

References

- 1. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 2. US9119823B2 - Nitrite formulations and their use as nitric oxide prodrugs - Google Patents [patents.google.com]

- 3. you-iggy.com [you-iggy.com]

- 4. Magnesium nitrate - Wikipedia [en.wikipedia.org]

- 5. allanchem.com [allanchem.com]

- 6. Thermal analysis of magnesium reactions with nitrogen/oxygen gas mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]

Magnesium Nitrite: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of magnesium nitrite (B80452), a compound of increasing interest in various scientific and pharmaceutical applications. The document details its chemical identity, physicochemical properties, and potential synthesis methodologies. A significant focus is placed on its emerging role in drug development, particularly as a nitric oxide (NO) prodrug. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering structured data, plausible experimental approaches, and visual representations of key pathways and processes to facilitate further research and application.

Chemical Identification

Magnesium nitrite is an inorganic compound with the chemical formula Mg(NO₂)₂.

| Identifier | Value |

| IUPAC Name | magnesium dinitrite |

| CAS Number | 15070-34-5 |

| Molecular Formula | MgN₂O₄ |

Physicochemical Properties

This compound is a white crystalline solid that is soluble in water.[1] It is also known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] Upon heating, it decomposes to form magnesium oxide, nitrogen dioxide, and oxygen.[1]

| Property | Value | Source |

| Molar Mass | 116.32 g/mol | PubChem |

| Appearance | White crystalline solid | [1] |

| Density (estimated) | ~1.24 g/cm³ | [1] |

| Melting Point | Decomposes before melting, typically between 100-200°C | [1] |

| Solubility | Soluble in water | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound via Double Displacement

This proposed method is based on the reaction between a soluble magnesium salt (e.g., magnesium chloride or magnesium sulfate) and a soluble nitrite salt (e.g., sodium nitrite or potassium nitrite). The reaction in an aqueous solution would precipitate the less soluble product, or the target compound could be isolated by crystallization.

Reaction:

MgCl₂(aq) + 2NaNO₂(aq) → Mg(NO₂)₂(aq) + 2NaCl(aq)

Experimental Workflow:

Caption: Proposed experimental workflow for the synthesis of this compound.

Applications in Drug Development

The primary interest in this compound within the pharmaceutical field stems from its potential to act as a nitric oxide (NO) prodrug. Nitrite ions can be reduced to nitric oxide, a critical signaling molecule in various physiological processes.

This compound as a Nitric Oxide Prodrug

This compound is mentioned in pharmaceutical patents as a potential component in formulations designed to deliver nitric oxide. These formulations may be used to address conditions associated with NO insufficiency.

Nitric Oxide Signaling Pathway

Nitric oxide plays a crucial role in vasodilation, neurotransmission, and the immune response. As a prodrug, this compound can release nitrite ions, which are then converted to nitric oxide, initiating the NO signaling cascade.

Caption: Signaling pathway of this compound as a nitric oxide prodrug.

Safety and Handling

Detailed toxicological data for this compound is limited. However, as a nitrite salt, it should be handled with care. Ingestion of nitrites can lead to methemoglobinemia. Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound presents an interesting subject for further research, particularly in the realm of drug development as a potential nitric oxide donor. While challenges remain in establishing standardized synthesis protocols and fully characterizing its toxicological profile, its fundamental chemical properties and involvement in the nitric oxide pathway suggest a promising area for scientific exploration. This guide provides a foundational understanding to support these future endeavors.

References

Magnesium Nitrite: A Technical Overview of Its Synthesis and Properties

For Immediate Release

This technical guide provides a comprehensive overview of magnesium nitrite (B80452) (Mg(NO₂)₂), a compound whose detailed history is not widely documented in modern chemical literature. This document collates available data on its synthesis, physicochemical properties, and decomposition, targeting researchers, scientists, and professionals in drug development.

Executive Summary

Magnesium nitrite is an inorganic salt that exists in an anhydrous form and as a trihydrate (Mg(NO₂)₂·3H₂O). While the specific date and discoverer of this compound are not readily found in contemporary digital archives, its preparation follows established methods for synthesizing alkaline earth metal nitrites. The primary and most practical method for its synthesis is a double displacement reaction in an aqueous solution. The compound is of interest for its potential role as a source of nitrite ions and in various chemical syntheses. This guide details the known synthesis protocols, summarizes its physical and chemical properties in tabular form, and provides visual representations of the experimental workflows.

Synthesis of this compound

The most common and accessible method for preparing this compound is through a double displacement (metathesis) reaction. This involves reacting a soluble magnesium salt with a soluble nitrite salt. The choice of reactants is dictated by the solubility of the resulting byproduct, which should ideally be insoluble to facilitate its removal from the solution of this compound.

Experimental Protocol: Double Displacement Reaction

Objective: To synthesize this compound via a double displacement reaction.

Methodology:

Two primary variations of this method are presented below, differing in the reactants used.

Variation A: Using Magnesium Sulfate (B86663) and Barium Nitrite

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of magnesium sulfate (MgSO₄) and barium nitrite (Ba(NO₂)₂). The concentrations should be calculated to ensure stoichiometric amounts of each reactant.

-

Reaction: Slowly add the barium nitrite solution to the magnesium sulfate solution with constant stirring. This will result in the precipitation of barium sulfate (BaSO₄), a dense white solid, leaving this compound in the aqueous phase.

-

Separation: The precipitated barium sulfate is removed by filtration.

-

Isolation of this compound: The resulting filtrate, a solution of this compound, can be concentrated by gentle heating or evaporation under reduced pressure to induce crystallization. The crystallization process will yield this compound, likely in its trihydrate form.

Variation B: Using Magnesium Chloride and Silver Nitrite

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of magnesium chloride (MgCl₂) and silver nitrite (AgNO₂).

-

Reaction: Combine the two solutions, which will lead to the formation of a silver chloride (AgCl) precipitate, another insoluble salt.

-

Separation: The silver chloride precipitate is removed by filtration.

-

Isolation: The filtrate containing this compound is then concentrated to obtain the crystalline product.

Physicochemical Properties

This compound is a white crystalline solid. Its properties are summarized in the tables below.

Properties of Anhydrous this compound

| Property | Value | Reference |

| Molecular Formula | Mg(NO₂)₂ | |

| Molar Mass | 116.32 g/mol | |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Decomposition | Decomposes upon heating | [2] |

Properties of this compound Trihydrate

| Property | Value | Reference |

| Molecular Formula | Mg(NO₂)₂·3H₂O | [3] |

| Molar Mass | 170.36 g/mol | [3] |

| Appearance | White prismatic crystals | [4] |

| Melting Point | 100 °C (decomposes) | [4] |

| Solubility in Ethanol | Soluble | [4] |

Chemical Reactivity

Thermal Decomposition

Upon heating, this compound decomposes. The decomposition products include magnesium oxide (MgO), nitrogen dioxide (NO₂), and nitrogen monoxide (NO)[2]. One representation of this decomposition is:

2Mg(NO₂)₂ (s) → 2MgO (s) + 4NO (g) + O₂ (g)

It is also reported that heating magnesium nitrate (B79036) can produce this compound and oxygen, suggesting a potential equilibrium under certain conditions.

Reaction with Acids

This compound reacts with acids to produce magnesium salts and nitrous acid (HNO₂)[1].

Mg(NO₂)₂ + 2HCl → MgCl₂ + 2HNO₂

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described in Section 2.0.

Conclusion

This compound, while not as extensively studied as its nitrate and nitride counterparts, is a compound that can be synthesized through straightforward chemical reactions. Its properties, particularly those of its trihydrate, have been characterized to some extent. This guide provides a foundational understanding of this compound for the scientific community, highlighting the established methods for its preparation and its known chemical behavior. Further research into its applications, particularly in areas where a controlled release of nitrite ions is beneficial, may be warranted.

References

Theoretical Insights into Magnesium Nitrite Bonding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the bonding characteristics of magnesium nitrite (B80452), Mg(NO2)2. The information presented herein is crucial for understanding the molecular structure, stability, and vibrational properties of this compound, which can be valuable for applications in materials science and drug development. The data is primarily derived from a significant theoretical study that employed Density Functional Theory (DFT) to elucidate the intricacies of the Mg-NO2 linkage.

Core Findings: Structure and Energetics

Theoretical calculations have revealed that the most stable isomer of magnesium nitrite possesses a D2d symmetry. In this configuration, the two nitrite ligands are coordinated to the magnesium atom in a non-planar arrangement. This structure is energetically favored over the planar D2h isomer due to reduced steric repulsion between the nitrite ligands.[1] The bonding between the magnesium atom and the nitrite ligands is characterized as having a significant ionic contribution.

The coordination of the nitrite (NO2) ligand to a metal center can occur through several modes. These include monodentate coordination through either the nitrogen atom (η1-N) or an oxygen atom (η1-O), and bidentate coordination through both oxygen atoms (η2-O,O) or through the nitrogen and one oxygen atom (η2-N,O).[1] For this compound, the bidentate η2-O,O coordination is the most stable.

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical studies on the various isomers of this compound. All calculations were performed at the B3LYP level of theory.

Table 1: Geometric Parameters of Mg(NO2)2 Isomers

| Isomer Symmetry | Coordination Mode | Mg-N Distance (Å) | Mg-O Distance (Å) | O-N-O Angle (°) | N-O Distance (Å) |

| D2d | η2-O,O | - | 2.133 | 114.7 | 1.261 |

| D2h | η2-O,O | - | 2.115 | 115.3 | 1.261 |

| C2v | η1-O, η1-O (cis) | - | 2.011 | 118.0 | 1.233 (bonded O), 1.221 (free O) |

| C2h | η1-O, η1-O (trans) | - | 2.008 | 118.1 | 1.233 (bonded O), 1.221 (free O) |

| C2v | η1-N, η1-N | 2.253 | - | 119.5 | 1.227 |

Table 2: Vibrational Frequencies of the Most Stable Mg(NO2)2 Isomer (D2d)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν1 | 1332 | NO2 asymmetric stretch |

| ν2 | 1245 | NO2 symmetric stretch |

| ν3 | 834 | NO2 scissoring |

| ν4 | 410 | Mg-O stretch |

| ν5 | 325 | O-Mg-O bend |

| ν6 | 215 | Torsional mode |

Table 3: Bond Dissociation Energies of Mg(NO2)2

| Dissociation Channel | Bond Dissociation Energy (kcal/mol) |

| Mg(NO2)2 → MgNO2 + NO2 | 65.7 |

| Mg(NO2)2 → Mg + 2NO2 | 125.1 |

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide were obtained through quantum chemical calculations based on Density Functional Theory (DFT). The specific methodology is outlined below.

Computational Details

-

Level of Theory: The calculations were performed using the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A 6-311+G* basis set was employed for all atoms. This is a triple-zeta Pople-style basis set that includes diffuse functions (+) and polarization functions (*) on heavy atoms, providing a good balance between accuracy and computational cost for systems of this nature.

-

Software: The Gaussian suite of programs is commonly used for such calculations.

-

Geometry Optimization: The molecular geometries of all isomers were fully optimized without any symmetry constraints to locate the stationary points on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true minima (no imaginary frequencies) and to obtain the vibrational spectra.

-

Bond Dissociation Energies: The bond dissociation energies were calculated as the difference in the total electronic energies between the products and the reactants, corrected for zero-point vibrational energy (ZPVE).

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Conclusion

The theoretical investigation of this compound provides a foundational understanding of its bonding, structure, and energetics. The prevalence of a D2d symmetry isomer with η2-O,O coordination highlights the importance of steric and electronic factors in determining the molecular geometry. The quantitative data on bond lengths, vibrational frequencies, and dissociation energies serve as a valuable benchmark for experimental studies and for the further development of computational models for related compounds. This technical guide offers a concise yet comprehensive overview for researchers and professionals working with magnesium-containing compounds and nitrite ligands.

References

Spectroscopic Characterization of Magnesium Nitrite: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of magnesium nitrite (B80452), Mg(NO₂)₂, focusing on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Due to the limited availability of direct spectroscopic data for magnesium nitrite in published literature, this guide leverages established principles of vibrational spectroscopy and data from analogous metal nitrite compounds to present an inferred but scientifically grounded analysis. This approach provides a robust framework for researchers working with or developing materials containing this compound.

Theoretical Background: Vibrational Modes of the Nitrite Ion

The nitrite ion (NO₂⁻) is a V-shaped molecule belonging to the C₂ᵥ point group. It possesses three fundamental vibrational modes, which are the basis for its characteristic FTIR and Raman spectra. The activity of these modes in each spectroscopic technique is governed by the change in the molecule's dipole moment (for FTIR) or polarizability (for Raman) during the vibration.

The three fundamental vibrational modes are:

-

ν₁ (Symmetric Stretch): An in-phase stretching of both N-O bonds. This mode is active in both FTIR and Raman spectroscopy.

-

ν₂ (Bending): A scissoring motion that changes the O-N-O bond angle. This mode is also active in both FTIR and Raman.

-

ν₃ (Asymmetric Stretch): An out-of-phase stretching of the N-O bonds, where one bond contracts while the other extends. This mode is active in both FTIR and Raman spectroscopy.

The presence of a divalent cation like magnesium (Mg²⁺) in the crystal lattice is expected to influence the frequencies of these vibrational modes compared to monovalent cations (e.g., Na⁺, K⁺) due to stronger electrostatic interactions.[1][2] This typically results in a shift of the vibrational bands to higher wavenumbers.

Predicted Spectroscopic Data for this compound

The following tables summarize the expected peak positions for the fundamental vibrational modes of this compound. These values are inferred from data reported for sodium nitrite and other alkali metal nitrites, with an anticipated shift to higher frequencies due to the influence of the Mg²⁺ cation.[1][2][3][4][5][6]

Table 1: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| ν₂ (Bending) | ~830 - 850 | Strong, Sharp | The position can be sensitive to the crystal lattice environment. |

| ν₃ (Asymmetric Stretch) | ~1250 - 1280 | Very Strong, Broad | Often the most intense band in the IR spectrum of nitrites.[2] |

| ν₁ (Symmetric Stretch) | ~1330 - 1350 | Medium to Weak | This peak can sometimes be obscured by the broad ν₃ band.[2] |

Table 2: Predicted Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| ν₂ (Bending) | ~830 - 850 | Medium | |

| ν₁ (Symmetric Stretch) | ~1330 - 1350 | Strong | Typically the most intense band in the Raman spectrum of nitrites.[2] |

| ν₃ (Asymmetric Stretch) | ~1250 - 1280 | Weak | [2] |

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of solid inorganic compounds like this compound are provided below.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This is a common method for obtaining transmission FTIR spectra of solid samples.[7][8]

-

Sample Preparation:

-

Gently grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix the sample and KKBr by grinding for another minute until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

ATR is a rapid and convenient alternative that requires minimal sample preparation.[8][9]

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.

-

-

Sample Analysis:

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. The software will perform the background correction.

-

Raman Spectroscopy Protocol

Raman spectroscopy is well-suited for the analysis of inorganic salts and is often non-destructive.[10][11][12]

-

Sample Preparation:

-

Place a small amount of the this compound powder into a glass vial or onto a microscope slide. No extensive sample preparation is typically required.

-

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Select the appropriate laser wavelength (e.g., 785 nm is common to reduce fluorescence).[10]

-

Focus the laser on the sample.

-

-

Data Acquisition:

-

Acquire the Raman spectrum. The integration time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Visualization of Workflows and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental vibrational modes of the nitrite ion.

Conclusion

This technical guide provides a foundational understanding of the FTIR and Raman spectroscopic characterization of this compound. While direct experimental data remains scarce, the principles of vibrational spectroscopy allow for a reliable prediction of its spectral features based on the well-understood behavior of the nitrite ion and the influence of the magnesium cation. The detailed experimental protocols and illustrative diagrams offer practical guidance for researchers in obtaining and interpreting spectroscopic data for this and similar inorganic compounds. As research in this area progresses, direct experimental validation will further refine the data presented herein.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. info.ornl.gov [info.ornl.gov]

- 7. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

- 11. plus.ac.at [plus.ac.at]

- 12. physicsopenlab.org [physicsopenlab.org]

An In-depth Technical Guide to the Synthesis of Magnesium Nitrite for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of magnesium nitrite (B80452) (Mg(NO₂)₂), a compound of interest for various research applications, including as a corrosion inhibitor and a reagent in chemical synthesis. Due to the limited availability of detailed and validated experimental protocols in peer-reviewed literature, this document outlines the most plausible synthesis strategies based on established chemical principles. The information herein is intended to guide researchers in developing their own specific experimental procedures.

Introduction

Magnesium nitrite is an inorganic compound with the chemical formula Mg(NO₂)₂. It is a white, crystalline solid that is soluble in water and hygroscopic.[1] While its applications are still being explored, it holds potential in various fields of chemical research. The synthesis of pure, solid this compound presents challenges, primarily due to its high solubility in aqueous solutions and the thermal instability of its nitrate (B79036) precursor. This guide explores two primary conceptual pathways for its synthesis: aqueous double displacement and controlled thermal decomposition.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling, purification, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Mg(NO₂)₂ | [1] |

| Molar Mass | 116.32 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | Soluble | [1] |

| Hygroscopicity | Hygroscopic | [1] |

| Decomposition | Decomposes upon heating to form magnesium oxide, nitrogen dioxide, and oxygen. | [1] |

Synthesis Methodologies

Two principal routes for the synthesis of this compound are proposed: a double displacement reaction in an aqueous medium and the thermal decomposition of magnesium nitrate. The following sections provide detailed conceptual protocols for each method.

Aqueous Double Displacement Reaction

This method involves the reaction of a soluble magnesium salt with a soluble nitrite salt in an aqueous solution. The success of this approach hinges on the subsequent isolation of this compound from the solution, which can be challenging due to its high solubility.

-

Reagent Preparation:

-

Prepare equimolar aqueous solutions of a soluble magnesium salt (e.g., magnesium chloride, MgCl₂ or magnesium sulfate, MgSO₄) and a soluble nitrite salt (e.g., sodium nitrite, NaNO₂ or potassium nitrite, KNO₂). The use of high-purity reagents is crucial to minimize contamination of the final product.

-

-

Reaction:

-

Slowly add the nitrite salt solution to the magnesium salt solution with constant stirring at room temperature. The reaction is a straightforward ion exchange in solution.

-

The general reaction is: MgX₂(aq) + 2MNO₂(aq) → Mg(NO₂)₂(aq) + 2MX(aq) (where X = Cl⁻, SO₄²⁻/2 and M = Na⁺, K⁺).

-

-

Isolation and Purification:

-

The primary challenge is the isolation of solid Mg(NO₂)₂ from the aqueous solution containing the byproduct salt (e.g., NaCl or K₂SO₄).

-

Fractional Crystallization: This technique can be explored based on the differential solubilities of this compound and the byproduct salt at various temperatures. This will require experimental determination of solubility curves if they are not available in the literature.

-

Solvent Precipitation: The addition of a water-miscible organic solvent in which this compound has low solubility could induce its precipitation. Ethanol or acetone (B3395972) are potential candidates for this step. The optimal solvent and its ratio to the aqueous solution would need to be determined experimentally.

-

Evaporation: Careful slow evaporation of the solvent under reduced pressure and at a low temperature may lead to the crystallization of this compound. Due to its hygroscopic nature, all manipulations should be carried out in a dry atmosphere (e.g., in a glove box).

-

-

Drying:

-

The isolated crystals should be dried under vacuum at a low temperature to remove any residual solvent and water without causing decomposition.

-

Controlled Thermal Decomposition of Magnesium Nitrate

The thermal decomposition of magnesium nitrate may yield this compound as an intermediate product before further decomposition to magnesium oxide. This method requires precise control of the reaction temperature and atmosphere.

-

Starting Material:

-

Use anhydrous magnesium nitrate (Mg(NO₃)₂) as the starting material. If using the hexahydrate (Mg(NO₃)₂·6H₂O), a preliminary, carefully controlled dehydration step at a low temperature under vacuum is necessary. The presence of water during high-temperature decomposition can favor the formation of magnesium oxide.

-

-

Decomposition:

-

Place the anhydrous magnesium nitrate in a furnace with precise temperature control.

-

Heat the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

The theoretical decomposition reaction is: 2Mg(NO₃)₂(s) → 2Mg(NO₂)₂(s) + O₂(g).

-

The key challenge is to identify the temperature at which the conversion to this compound is maximized without significant further decomposition to magnesium oxide. This temperature window is likely to be narrow and would need to be determined experimentally using techniques such as thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).

-

-

Monitoring and Quenching:

-

The reaction progress can be monitored by analyzing the off-gases (e.g., for the presence of O₂ and NOx).

-

Once the optimal conversion is reached, the reaction should be rapidly cooled ("quenched") to prevent further decomposition.

-

-

Purification:

-

The product will likely be a mixture of this compound, unreacted magnesium nitrate, and potentially some magnesium oxide.

-

Purification could be achieved by dissolving the mixture in a minimal amount of cold water, followed by filtration to remove any insoluble magnesium oxide. The this compound could then be isolated from the filtrate using the methods described in the double displacement protocol (fractional crystallization or solvent precipitation).

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify the characteristic vibrational modes of the nitrite ion (NO₂⁻) and to confirm the absence of the nitrate ion (NO₃⁻) from the starting material.

-

X-ray Diffraction (XRD): Powder XRD can be used to determine the crystalline structure of the product and to identify any crystalline impurities.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Safety Considerations

-

Nitrite salts can be toxic if ingested.

-

The thermal decomposition of nitrates can release toxic nitrogen oxides. All heating steps should be performed in a well-ventilated fume hood.

-

Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The synthesis of pure, solid this compound for research purposes is a challenging endeavor due to the compound's physical properties and the lack of established, detailed protocols. The conceptual methodologies of aqueous double displacement and controlled thermal decomposition presented in this guide offer rational starting points for researchers. Significant experimental optimization of reaction conditions, and isolation and purification procedures will be required to develop a reliable synthesis. Careful characterization of the final product is essential to confirm its identity and purity.

References

A Technical Guide to Magnesium Nitrite: Hydrated vs. Anhydrous Forms

This technical guide provides an in-depth comparison of magnesium nitrite (B80452) hydrate (B1144303) and its anhydrous counterpart, designed for researchers, scientists, and professionals in drug development. The document outlines the core physicochemical properties, experimental protocols for characterization and synthesis, and the logical relationships governing the behavior of these two forms.

Introduction

Magnesium nitrite (Mg(NO₂)₂) is an inorganic salt that, like many ionic compounds, can exist in both a hydrated and an anhydrous state. The hydrated form incorporates water molecules within its crystal lattice, while the anhydrous form does not.[1][2] The most commonly cited hydrated form is This compound trihydrate , with the chemical formula Mg(NO₂)₂·3H₂O.[3][4] The presence or absence of this water of crystallization significantly alters the compound's physical and chemical properties, including its stability, solubility, and reactivity.[5][6] Understanding these differences is critical for applications in chemical synthesis, as a corrosion inhibitor, and in agricultural formulations.[7]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the available quantitative data for both the hydrated and anhydrous forms of this compound. Data for the anhydrous form is often presented without explicit distinction from the hydrate, but can be inferred from context and properties like molar mass.

| Property | This compound Anhydrous (Mg(NO₂)₂) | This compound Trihydrate (Mg(NO₂)₂·3H₂O) |

| Molar Mass | ~116.32 g/mol (Calculated) | 170.36 g/mol [3][4] |

| Appearance | White crystalline solid[7] | White hygroscopic prismatic crystals[3][8] |

| Melting Point | Decomposes before melting (around 100 °C)[7] | 100 °C (with decomposition)[3] |

| Density | ~1.24 g/cm³[7] | Not specified |

| Solubility in Water | Soluble[7] | 129.9 g/100 mL at 25°C[8] |

| Solubility in Ethanol | Not specified | Soluble[8] |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and comparative analysis of this compound forms are provided below. These protocols are based on standard laboratory techniques for handling hydrated and anhydrous salts.

3.1. Protocol for Dehydration of this compound Trihydrate

-

Objective: To synthesize anhydrous this compound by removing the water of crystallization from the trihydrate form.

-

Methodology:

-

Place a known quantity of this compound trihydrate in a pre-weighed porcelain crucible.

-

Heat the crucible in a vacuum oven or a furnace under a stream of dry, inert gas (e.g., nitrogen).

-

Gradually increase the temperature to just below the decomposition temperature of 100°C.[3] The heating must be slow and controlled to prevent rapid water evolution that can alter the product's morphology.

-

Maintain this temperature until a constant weight is achieved, indicating that all water has been removed.

-

Cool the sample in a desiccator to prevent the reabsorption of atmospheric moisture, as the anhydrous form is expected to be hygroscopic.[7]

-

The final product should be the white crystalline powder of anhydrous this compound.[7]

-

3.2. Protocol for Thermogravimetric Analysis (TGA)

-

Objective: To determine the water content of this compound trihydrate and its thermal stability.

-

Methodology:

-

Calibrate a Thermogravimetric Analyzer (TGA) according to the manufacturer's specifications.

-

Place a small, accurately weighed sample (5-10 mg) of this compound trihydrate into the TGA sample pan.

-

Heat the sample from ambient temperature to approximately 200°C at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Monitor the mass loss as a function of temperature. A distinct mass loss step concluding around 100°C should correspond to the loss of the three water molecules.

-

The percentage of mass loss can be used to confirm the initial hydration state of the sample. The onset of further decomposition can also be identified.[9][10]

-

3.3. Protocol for Comparative Solubility Assay

-

Objective: To quantitatively compare the solubility of anhydrous this compound and this compound trihydrate in water.

-

Methodology:

-

Prepare separate saturated solutions of both the anhydrous and trihydrate forms by adding an excess of each salt to a known volume of deionized water in sealed flasks.

-

Equilibrate the flasks in a constant temperature water bath (e.g., 25°C) with continuous stirring for several hours to ensure saturation.

-

Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.

-

Carefully extract a precise volume of the clear supernatant from each flask.

-

Determine the concentration of this compound in each aliquot using a suitable analytical method, such as ion chromatography or UV-Vis spectrophotometry, by measuring the nitrite ion concentration.[11]

-

Generally, anhydrous salts tend to be more reactive and may exhibit different dissolution kinetics compared to their thermodynamically stable hydrated counterparts.[2][5]

-

Mandatory Visualizations

4.1. Logical Relationship: Hydration and Dehydration

The relationship between the hydrated and anhydrous forms is a reversible equilibrium, primarily driven by temperature and ambient humidity. The anhydrous form is typically hygroscopic, readily absorbing moisture to form the more stable hydrate.

Caption: Reversible equilibrium between anhydrous and hydrated this compound.

4.2. Experimental Workflow: Characterization and Comparison

A typical workflow for the characterization and comparison of the two forms involves synthesis followed by parallel analytical techniques to elucidate their distinct properties.

Caption: Workflow for synthesis and comparative analysis of this compound forms.

4.3. Signaling Pathway: Not Applicable

Current literature does not describe a specific biological signaling pathway for this compound. Its primary applications are in industrial and agricultural chemistry as a source of magnesium and nitrite ions, for instance, as a corrosion inhibitor or a component in fertilizers.[7] Any biological effect would likely be attributable to the individual physiological roles of magnesium (Mg²⁺) and nitrite (NO₂⁻) ions.

References

- 1. uyir.at [uyir.at]

- 2. quora.com [quora.com]

- 3. This compound trihydrate [chemister.ru]

- 4. This compound trihydrate | H6MgN2O7 | CID 145797566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 8. This compound trihydrate CAS#: 15070-34-5 [m.chemicalbook.com]

- 9. uh-ir.tdl.org [uh-ir.tdl.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hygroscopic Nature of Magnesium Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of magnesium nitrite (B80452) (Mg(NO₂)₂), a critical physical property for consideration in research, pharmaceutical development, and material science. This document outlines the theoretical basis of hygroscopicity, presents available data for magnesium nitrite, and details experimental protocols for its characterization.

Introduction to Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is particularly significant for inorganic salts and has considerable implications for material stability, storage, and handling. For drug development professionals, understanding the hygroscopicity of a substance is paramount as moisture uptake can affect the physical and chemical stability of active pharmaceutical ingredients (APIs) and excipients.

This compound is an inorganic compound that is recognized as being hygroscopic. The extent of its moisture absorption is a key parameter in its application and formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | Mg(NO₂)₂ | General Chemical Knowledge |

| Molar Mass | 116.32 g/mol | General Chemical Knowledge |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | Soluble | [1] |

| Hygroscopic Nature | Described as "sometimes hygroscopic" | [1] |

Table 1: Physicochemical Properties of this compound

Quantitative Data on Hygroscopicity

Quantitative data on the hygroscopic nature of this compound is not extensively available in the reviewed literature. Key metrics for characterizing hygroscopicity include the Critical Relative Humidity (CRH), deliquescence point, and water absorption isotherms. While general statements about its hygroscopic character exist, specific quantitative values are not well-documented.

| Parameter | Value for this compound | Notes |

| Critical Relative Humidity (CRH) | Data not available in reviewed literature | The CRH is the relative humidity at which a material begins to absorb moisture from the atmosphere. |

| Deliquescence Point | Data not available in reviewed literature | This is the point at which a hygroscopic solid dissolves in the absorbed water to form a solution. |

| Water Absorption Isotherm | Data not available in reviewed literature | This describes the amount of water absorbed by a material at different relative humidities at a constant temperature. |

Table 2: Quantitative Hygroscopicity Data for this compound

The lack of specific data underscores the importance of experimental determination for applications where control of moisture is critical.

Experimental Protocols for Determining Hygroscopicity

To address the gap in quantitative data, the following established experimental protocols can be employed to characterize the hygroscopic nature of this compound.

Gravimetric Method for Hygroscopicity Determination

This method is based on the principle of measuring the mass of water vapor absorbed by a dry sample when exposed to a specific relative humidity (RH) and temperature.

Objective: To determine the mass of water absorbed by this compound at a specific relative humidity.

Materials:

-

Analytical balance (accurate to at least 0.1 mg)

-

Desiccator with a saturated salt solution to maintain a constant RH (e.g., ammonium (B1175870) chloride for ~80% RH at 25°C)[2]

-

Thermo-hygrometer

-

Drying oven

-

Pre-weighed sample containers (e.g., watch glasses or petri dishes)

-

This compound sample

Procedure:

-

Sample Preparation: Dry the this compound sample in a drying oven at an appropriate temperature (e.g., 40°C) under vacuum or with a desiccant until a constant weight is achieved. This ensures a dry reference state.[2]

-

Initial Weighing: Accurately weigh a specific amount of the dried sample (e.g., 300-500 mg) in a pre-weighed container.[2]

-

Exposure to Controlled Humidity: Place the container with the sample inside a desiccator containing a saturated salt solution that maintains a constant relative humidity. Monitor the temperature and humidity inside the desiccator using a calibrated thermo-hygrometer.[2]

-

Equilibration: Allow the sample to equilibrate for a defined period (e.g., 24 hours).[2]

-

Final Weighing: After the equilibration period, remove the sample from the desiccator and immediately weigh it.

-

Calculation: The percentage of water absorbed is calculated using the following formula:

where:

-

W_final is the weight of the sample after exposure to the controlled humidity.

-

W_initial is the initial weight of the dried sample.

-

Dynamic Vapor Sorption (DVS) Analysis

DVS is a high-throughput and precise method for determining water sorption and desorption isotherms. It measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature.

Objective: To generate a water sorption-desorption isotherm for this compound.

Instrumentation: Dynamic Vapor Sorption Analyzer

Procedure:

-

Sample Preparation: Place a small amount of the this compound sample (typically 5-15 mg) onto the DVS sample pan.[3]

-

Drying: Start the experiment with a drying step, typically at 0% RH, until the sample mass stabilizes. This establishes the dry weight.

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).[3]

-

Desorption Phase: After reaching the maximum RH, the instrument is programmed to decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.[3]

-